molecular formula C15H16N2O3S B429254 1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 1164505-36-5

1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B429254
CAS No.: 1164505-36-5
M. Wt: 304.4g/mol
InChI Key: ZNPAAXBUUDAILM-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the class of thiobarbiturates This compound is characterized by its unique structure, which includes a furan ring and a thiobarbituric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The general procedure involves the reaction of 1,3-diethyl-2-thiobarbituric acid with furan-2-carbaldehyde in the presence of a base such as piperidine in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction conditions, such as temperature and solvent, can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to the presence of both the furan ring and the thiobarbituric acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

1164505-36-5

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4g/mol

IUPAC Name

1,3-diethyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H16N2O3S/c1-3-16-13(18)12(14(19)17(4-2)15(16)21)9-5-7-11-8-6-10-20-11/h5-10H,3-4H2,1-2H3/b7-5+

InChI Key

ZNPAAXBUUDAILM-FNORWQNLSA-N

Isomeric SMILES

CCN1C(=O)C(=C/C=C/C2=CC=CO2)C(=O)N(C1=S)CC

SMILES

CCN1C(=O)C(=CC=CC2=CC=CO2)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CC=CC2=CC=CO2)C(=O)N(C1=S)CC

Origin of Product

United States

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